1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole
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Overview
Description
The compound "1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives have been extensively studied due to their diverse biological activities, including antibacterial, antifungal, and antimicrobial properties.
Synthesis Analysis
The synthesis of imidazole derivatives often involves the formation of the imidazole ring followed by various substitution reactions to introduce different functional groups. For instance, the synthesis of analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole has shown that the presence of two aryl rings and a good electron-withdrawing group at the C-2 position are crucial for antibacterial activity . Similarly, the synthesis of 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride involves the design of a pro-drug that releases a lethal species within anaerobic bacterial cells .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques and X-ray diffraction studies. For example, the molecular geometry, vibrational frequencies, and NMR chemical shifts of 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole were determined using Hartree-Fock and density functional theory methods, which showed good agreement with experimental data . The crystal structure of 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one was solved using direct methods and refined by full matrix least-squares procedures .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including alkylation, which can be directed to specific nitrogen atoms in the imidazole ring. For example, the benzylation of 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole occurs at the N(1) atom, as confirmed by 1H-1H two-dimensional NMR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the imidazole ring. The crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole revealed that the molecules are arranged in layers stabilized by C-H…π interactions, which can affect the compound's physical properties . Additionally, the antimicrobial activity of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was evaluated, and its antioxidant activity was determined using various methods, indicating the potential for diverse applications .
Scientific Research Applications
Corrosion Inhibition
Imidazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Studies have shown that certain imidazole compounds exhibit high inhibition efficiency for mild steel in acidic solutions. The electrochemical and computational calculations suggest that these compounds impart high resistance and behave as mixed-type inhibitors. The inhibition process is influenced by the adsorption of these molecules on the metal surface, which is further elucidated through thermodynamic and kinetic parameters (Ouakki et al., 2019).
Antimicrobial and Anticancer Activities
Imidazole derivatives have been synthesized and assessed for their cytotoxic and antibacterial activities. For example, N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole compounds were studied for their ability to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. Additionally, these complexes have been found to exhibit cytotoxicity against cancer cell lines, indicating their potential for use in anticancer therapies (Streciwilk et al., 2014).
Antibacterial Agents Against MRSA
Research into analogues of imidazole compounds has highlighted their potential as novel antibacterial agents. Specifically, studies focusing on methicillin-resistant Staphylococcus aureus (MRSA) have identified that the presence of aryl rings and certain substituents at specific positions on the imidazole ring are crucial for antibacterial activity. This points towards the structure-activity relationship critical for designing effective antibacterial agents (Antolini et al., 1999).
Kinase Inhibition for Therapeutic Applications
Imidazole derivatives have also been explored for their role as kinase inhibitors. Initial screenings and subsequent structure-activity relationship studies have identified specific imidazole compounds as potent inhibitors of lck kinase, a protein involved in the immune response. Such compounds may have therapeutic applications in diseases where modulation of the immune response is beneficial (Snow et al., 2002).
Novel Antifungal Agents
The design and synthesis of imidazole derivatives targeting anaerobic bacteria have been a focus of research, leading to compounds that act effectively as pro-drugs. These compounds, once inside the target bacterial cell, release active species that combat infections, particularly those caused by Candida albicans. This approach highlights the potential for developing new antifungal therapies (Dickens et al., 1991).
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2S/c1-11(2)24-18-22-10-17(12-6-7-15(20)16(21)8-12)23(18)14-5-3-4-13(19)9-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEPHZNGAZSTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole |
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